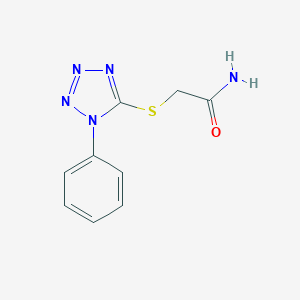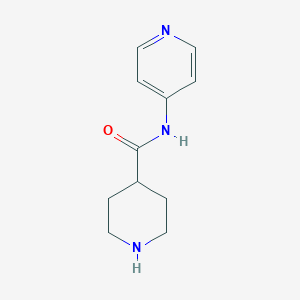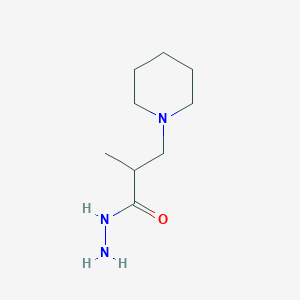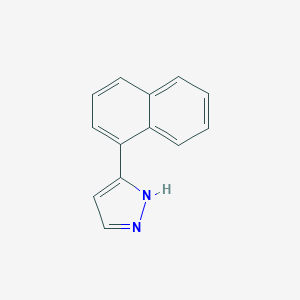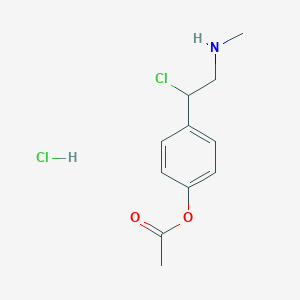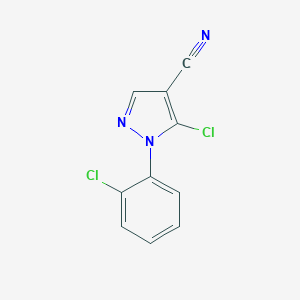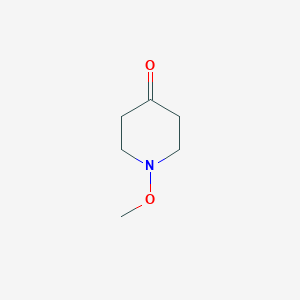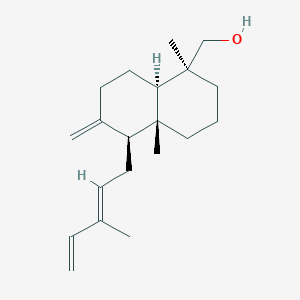
trans-Communol
Übersicht
Beschreibung
Elliotinol is a chemical compound with the molecular formula C20H32O . It contains 54 bonds in total, including 22 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Molecular Structure Analysis
Elliotinol has a molecular weight of 288.5 g/mol . It contains 20 carbon atoms, 32 hydrogen atoms, and 1 oxygen atom . The molecule also includes 2 six-membered rings and 1 ten-membered ring .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Hemmende Wirkungen auf α-Glucosidase
“trans-Communol” wurde auf seine potenziellen pharmazeutischen Anwendungen untersucht, insbesondere seine hemmenden Wirkungen auf das Enzym α-Glucosidase . Dieses Enzym spielt eine bedeutende Rolle bei der Kohlenhydratverdauung, und seine Hemmung ist ein therapeutisches Ziel für die Behandlung von Diabetes durch Kontrolle des Blutzuckerspiegels. Die Wirksamkeit der Verbindung in diesem Bereich könnte zur Entwicklung neuer Antidiabetika führen.
Entzündungshemmende Eigenschaften
Forschungen haben gezeigt, dass “this compound” keine entzündungshemmende Aktivität im Ödemmodell zeigt, das durch TPA induziert wird . Dieser Befund ist entscheidend für Pharmaunternehmen, die entzündungshemmende Medikamente entwickeln möchten, da er dazu beiträgt, die Liste der potenziellen Verbindungen für weitere Untersuchungen einzugrenzen.
Naturstoffchemie: Quelle und Gewinnung
“this compound” ist ein Labdan-Diterpenoid, das aus verschiedenen natürlichen Quellen isoliert wurde, darunter Salvia-Arten . Das Verständnis seiner Quelle und der Methoden seiner Gewinnung ist wichtig für Forscher, die sich auf Naturstoffchemie konzentrieren und die Eigenschaften der Verbindung für verschiedene Anwendungen nutzen wollen.
Chemische Synthese: Reduktionsprozesse
Die Verbindung wurde durch Reduktion von “trans-communic acid methyl ester” mit LiAlH4 gewonnen . Dieser Prozess ist für Synthesechemiker von Interesse, die die Synthese ähnlicher Verbindungen und Derivate für Forschungs- oder industrielle Zwecke untersuchen.
Botanische Studien: Salvia-Arten
“this compound” wurde erstmals in mexikanischen Salvia-Arten identifiziert und trug zum botanischen Verständnis dieser Pflanzengattung bei . Botaniker und Phytochemiker können die ökologischen Rollen und die potenziellen Anwendungen dieser Verbindung im Pflanzenreich erforschen.
Biologische Aktivität: Potenzielle therapeutische Anwendungen
Während “this compound” eine signifikante Hemmung der Hefe-α-Glucosidase gezeigt hat, wird seine breitere biologische Aktivität noch untersucht . Forscher sind daran interessiert, seine potenziellen therapeutischen Anwendungen über die Diabetestherapie hinaus zu erforschen, möglicherweise in Bereichen wie Stoffwechselstörungen oder anderen enzymbedingten Krankheiten.
Safety and Hazards
Wirkmechanismus
Target of Action
Trans-Communol, also known as Elliotinol, is a labdane diterpenoid The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a labdane diterpenoid, it may interact with its targets to induce certain biochemical changes . The exact nature of these interactions and the resulting changes require further investigation.
Biochemical Pathways
Labdane diterpenoids, the class of compounds to which this compound belongs, are known to be involved in a variety of biological activities . .
Result of Action
Some compounds isolated from this species showed significant inhibition of yeast α-glucosidase , suggesting potential biological activity.
Action Environment
As a natural compound isolated from Salvia cinnabarina , its action may be influenced by various factors including the growth conditions of the plant, extraction methods, and storage conditions
Eigenschaften
IUPAC Name |
[(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-6-15(2)8-10-17-16(3)9-11-18-19(4,14-21)12-7-13-20(17,18)5/h6,8,17-18,21H,1,3,7,9-14H2,2,4-5H3/b15-8+/t17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNYVXLYMQKQHH-OCHVYMGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)CO)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C)/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources and distribution of trans-communol within plants?
A1: this compound has been identified in various plant species, including Pinus thunbergii [] and Fritillaria thunbergii [, ]. Notably, in Pinus thunbergii, this compound was predominantly found in the needles and defoliated twigs, alongside other labdanoids like 18-hydroxy-13-epi-manoyl oxide []. This suggests a potential role for this compound in the plant's defense mechanisms or other physiological processes. The specific distribution within the plant may offer clues to its biological function and potential applications.
Q2: Has this compound been isolated from any other plant species besides Pinus thunbergii and Fritillaria thunbergii?
A2: Yes, research has also identified this compound in Salvia cinnabarina, alongside other labdane diterpenoids like malonylcommunol and 6β-hydroxy-trans-communic acid []. This discovery marked the first report of labdane-type diterpenoids in a Mexican Salvia species, highlighting the potential for uncovering new chemical diversity within this genus. Further exploration of different plant species could reveal additional sources of this compound and other related compounds with potential bioactivities.
Q3: What is the significance of finding this compound alongside other labdane diterpenoids in these plants?
A3: The co-occurrence of this compound with other labdane diterpenoids suggests a shared biosynthetic pathway and potential synergistic effects [, , , ]. This information is valuable for understanding the biosynthesis of these compounds and for exploring their potential applications in various fields. For example, the presence of other bioactive compounds could influence the overall efficacy of plant extracts containing this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



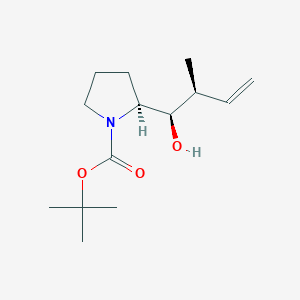
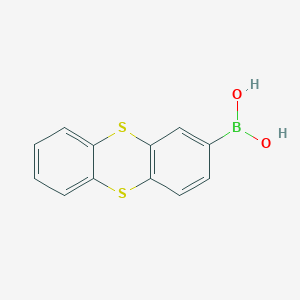
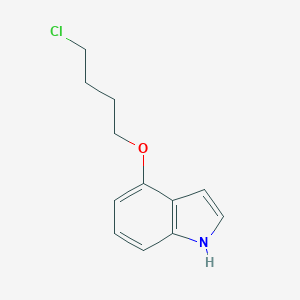
![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)

